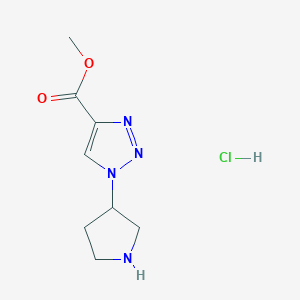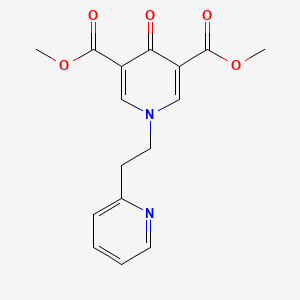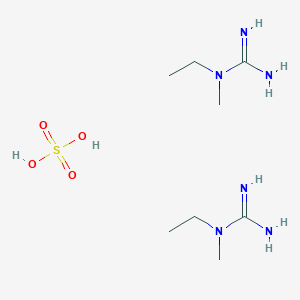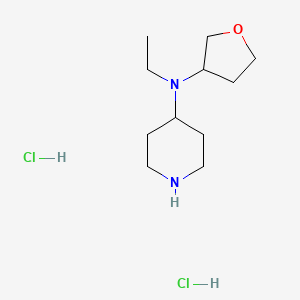
methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of these rings suggests that the compound might have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,2,3-triazole rings. The pyrrolidine ring is a saturated ring, which means it has single bonds only and is flexible . The 1,2,3-triazole ring is unsaturated and contains two nitrogen atoms, which could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,3-triazole ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and 1,2,3-triazole rings. For example, the compound might have a relatively high boiling point due to the presence of the nitrogen atoms, which can participate in intermolecular hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Structural Diversity
Synthesis of Pyrrolidine Derivatives
A study by Prasad et al. (2021) outlines the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. These compounds show significant biological activities due to their hydrogen bonding, solubility, and rigidity, which are critical in clinical drugs like Rizatriptan and Ribavirin. The study successfully synthesized a library of 14 N-substituted pyrrolidine derivatives, indicating the structural diversity and potential for clinical applications (Prasad et al., 2021).
Streamlined Synthesis for Pyrrolidine Systems
Another research led by Bonacorso et al. (2019) developed an efficient methodology for synthesizing a series of pyrrolidine systems, including methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate derivatives. This method involves N-alkylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and cyclization reactions, showcasing a versatile approach to accessing structurally diverse pyrrolidines (Bonacorso et al., 2019).
Structural Diversity in Coordination Polymers
Cisterna et al. (2018) explored the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using ligands containing pyridyl, triazole, and carboxylate fragments. The study illustrates how the ligand isomers' structural variations significantly influence the construction of Cd(II) complexes, indicating the compound's utility in designing metal–organic frameworks (Cisterna et al., 2018).
Applications in Luminescent Materials
- Lanthanide Luminescent Metallogel: McCarney et al. (2015) described the self-assembly formation of a lanthanide luminescent supramolecular metallogel from derivatives similar to the target compound. The study highlights the potential of these compounds in creating luminescent materials with applications in sensing and imaging (McCarney et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-pyrrolidin-3-yltriazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6;/h5-6,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKAZHPSAVJBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)





![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)






